

Application Notes and Protocols for Radiprodil in Xenopus Oocyte Expression Systems

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Compound of Interest

Compound Name: *Radiprodil*

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Introduction

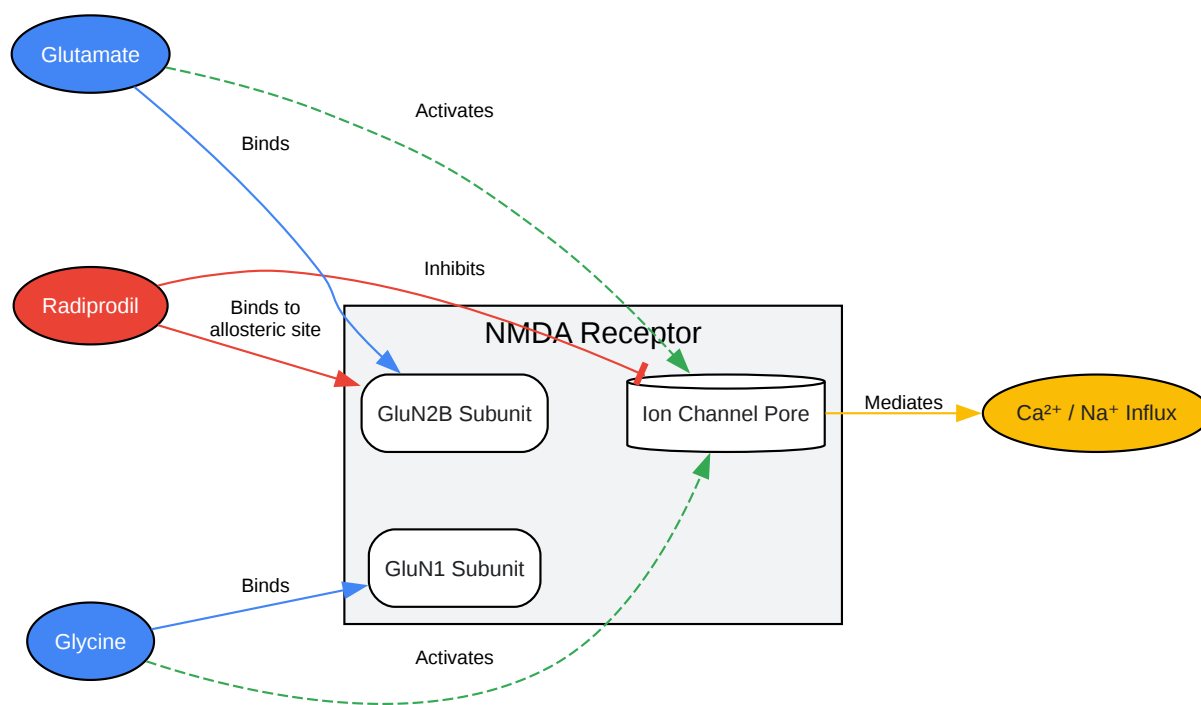
The *Xenopus laevis* oocyte expression system is a robust and widely utilized platform for the heterologous expression of ion channels and receptors for electrophysiological and pharmacological studies.^{[1][2][3][4][5]} Its large size facilitates microinjection of genetic material and subsequent electrophysiological recordings, such as two-electrode voltage clamp (TEVC). These oocytes possess the necessary cellular machinery for the proper translation and insertion of exogenous proteins into the plasma membrane, with a relatively low background of endogenous channel activity.

Radiprodil is a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in normal physiology and in pathological conditions such as epileptic encephalopathies and GRIN-related disorders. The *Xenopus* oocyte system has been instrumental in characterizing the inhibitory effects of **Radiprodil** on both wild-type and mutant human NMDA receptors.

These application notes provide detailed protocols for the use of **Radiprodil** to study the function of NMDA receptors expressed in *Xenopus* oocytes.

Signaling Pathway of Radiprodil Action on NMDA Receptors

Radiprodil exerts its inhibitory effect on NMDA receptors through a non-competitive mechanism. It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate and glycine agonist binding sites. This binding event reduces the probability of channel opening in response to agonist binding, thereby decreasing the influx of Ca^{2+} and Na^{+} ions.



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Radiprodil's allosteric inhibition of the NMDA receptor.

Experimental Protocols

Preparation of *Xenopus laevis* Oocytes

Successful expression of functional NMDA receptors begins with the proper harvesting and preparation of oocytes.

Materials:

- Mature female *Xenopus laevis*
- Tricaine (ethyl 3-aminobenzoate methanesulfonate salt)
- Ca^{2+} -free medium (e.g., 88 mM NaCl, 2.5 mM KCl, 1 mM MgCl_2 , 5 mM HEPES, pH 7.6)
- Collagenase solution
- Modified Barth's Solution (MBS)
- Incubator set to 18°C

Procedure:

- Anesthetize a mature female *Xenopus laevis* by immersion in a solution of tricaine.
- Surgically remove lobes of the ovary and place them in a Ca^{2+} -free medium.
- Separate the oocytes into smaller clusters.
- To remove the follicular cell layer, incubate the oocytes in a collagenase solution. This step is crucial as follicular cells can have endogenous receptors.
- Gently wash the oocytes multiple times with MBS to remove the collagenase and dead cells.
- Manually defolliculate any remaining follicle layers under a dissecting microscope.
- Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
- Store the prepared oocytes in MBS at 18°C.

Microinjection of cRNA

To express functional heterotetrameric NMDA receptors, cRNA for both GluN1 and GluN2B subunits must be co-injected.

Materials:

- High-quality cRNA for human or rat GRIN1 (encoding GluN1) and GRIN2B (encoding GluN2B)
- Microinjection setup (e.g., Nanoject)
- Nylon mesh-bottom petri dish

Procedure:

- Prepare a mixture of GluN1 and GluN2B cRNA, typically at a 1:2 ratio (w/w) to favor the expression of GluN1/GluN2B heteromers.
- Load the cRNA mixture into the microinjection needle.
- Align the oocytes in a nylon mesh-bottom petri dish with the vegetal pole facing upwards.
- Inject approximately 0.05–0.15 ng of total cRNA into the cytoplasm of each oocyte.
- Incubate the injected oocytes in MBS at 18°C for 24-48 hours to allow for protein expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the standard method for recording ionic currents from whole oocytes expressing voltage- or ligand-gated ion channels.

Materials:

- TEVC amplifier and data acquisition system
- Microelectrode puller
- Glass capillaries
- 3 M KCl for filling electrodes
- Recording chamber

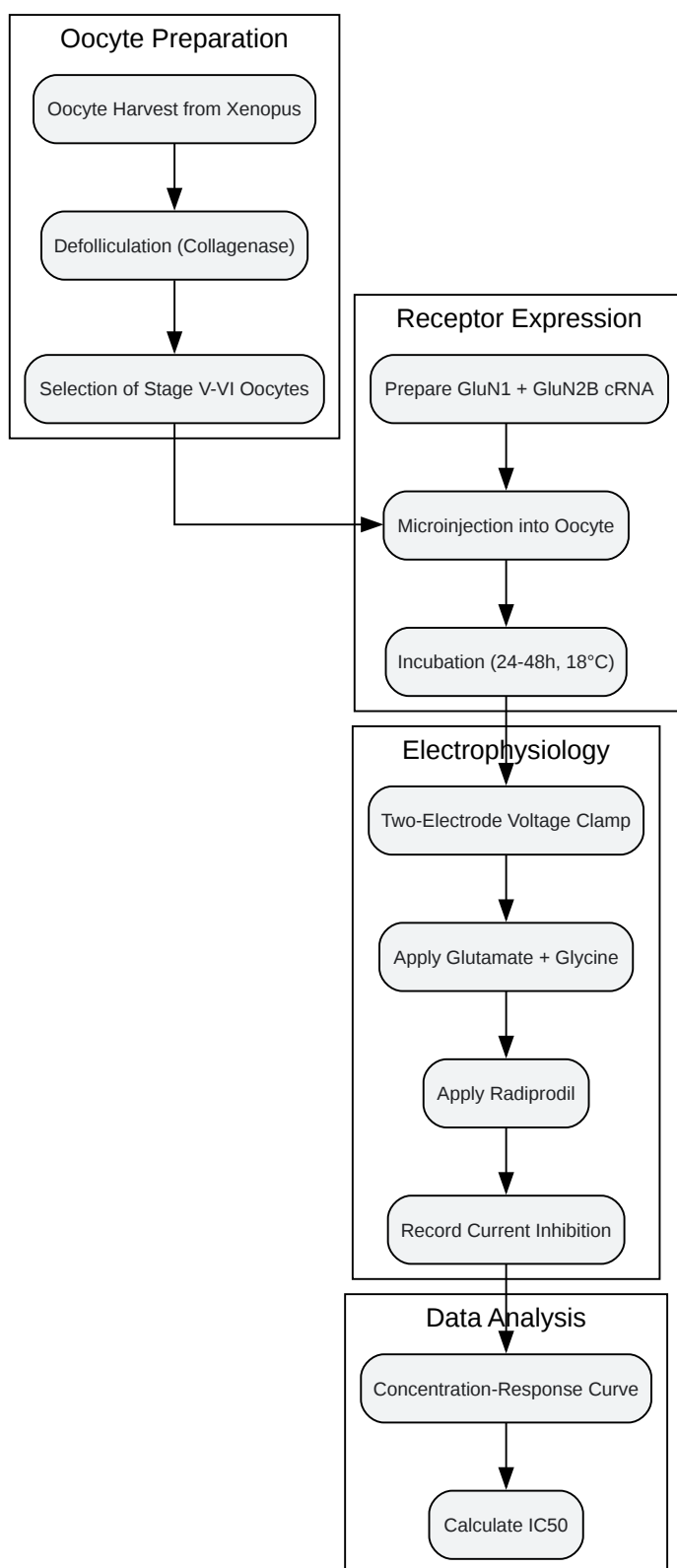
- Perfusion system
- Recording solution (e.g., 100 mM NaCl, 0.3 mM BaCl₂, 5 mM HEPES, pH 7.4)
- Agonist solution (recording solution with glutamate and glycine)
- **Radiprodil** stock solution (in DMSO, then diluted in recording solution)

Procedure:

- Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
- Clamp the oocyte membrane potential at a holding potential, typically between -70 mV and -90 mV.
- To elicit a baseline NMDA receptor current, perfuse the oocyte with the agonist solution (e.g., 100 μM glutamate and 30 μM glycine).
- Once a stable baseline current is achieved, co-apply varying concentrations of **Radiprodil** with the agonist solution.
- Record the inhibitory effect of **Radiprodil** on the agonist-induced current.
- Wash out **Radiprodil** with the agonist solution to observe the recovery of the current.
- Construct concentration-response curves to determine the IC₅₀ of **Radiprodil**.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from oocyte preparation to data analysis.



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Workflow for studying **Radiprodil** in Xenopus oocytes.

Quantitative Data Summary

The inhibitory potency of **Radiprodil** on NMDA receptors containing wild-type and mutant GluN2B subunits has been quantified in *Xenopus* oocytes. The following table summarizes representative IC₅₀ values.

Receptor Composition	Mutation	IC ₅₀ of Radiprodil (μM)	Notes	Reference
GluN1/GluN2B	Wild-Type (WT)	~0.1 - 0.3	Potent inhibition of wild-type receptors.	
GluN1/GluN2B	R540H	Not significantly different from WT	Radiprodil retains its potency on this gain-of-function mutant.	
GluN1/GluN2B	N615I	Not significantly different from WT	Radiprodil's effect is maintained on this gain-of-function mutant.	
GluN1/GluN2B	V618G	Not significantly different from WT	Radiprodil's potency is unaffected by this gain-of-function mutation.	

Note: IC₅₀ values can vary slightly depending on experimental conditions such as agonist concentrations and holding potential.

Conclusion

The *Xenopus* oocyte expression system is a powerful and reliable method for characterizing the pharmacology of compounds like **Radiprodil**. The detailed protocols provided here offer a comprehensive guide for researchers to investigate the inhibitory effects of **Radiprodil** on GluN2B-containing NMDA receptors. This system is particularly valuable for studying the effects of this modulator on disease-associated mutations, providing crucial data for drug development and personalized medicine. **Radiprodil** has been shown to be effective in inhibiting glutamate currents mediated by human NMDA receptors, including those with gain-of-function mutations, making it a promising therapeutic candidate.

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